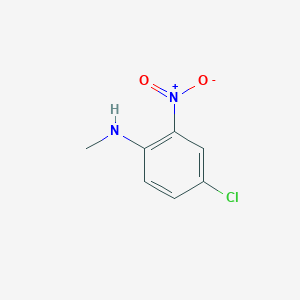

4-chloro-N-methyl-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTBHMSHJATKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371638 | |

| Record name | 4-chloro-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15950-17-1 | |

| Record name | 4-chloro-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-chloro-N-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 4-chloro-N-methyl-2-nitroaniline. Due to the limited availability of experimentally determined quantitative data in publicly accessible literature and databases for this specific compound, this guide also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, which can be applied to this and similar chemical entities.

Core Properties of this compound

Data Presentation: Summary of Quantitative Data

| Property | Value | Source |

| CAS Number | 15950-17-1 | [2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [3] |

| Molecular Weight | 186.60 g/mol | [1] |

| Physical Appearance | Deep red solid | [1] |

| Purity | 95% | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of key physicochemical properties for organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. The assembly is immersed in a high-boiling point oil (e.g., mineral oil or silicone oil) within the Thiele tube.

-

Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range is reported as the melting point.

Solubility Determination

Solubility is determined by observing the extent to which a compound dissolves in a specific solvent at a given temperature.

Methodology: Shake-Flask Method

-

Sample Preparation: A precisely weighed amount of the solute (e.g., 1-5 mg of this compound) is added to a known volume of the solvent (e.g., 1 mL of water, ethanol, or other relevant solvents) in a vial.

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or vortex mixer) at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Quantification: The concentration of the compound in the supernatant (the saturated solution) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

-

Qualitative Assessment: For a rapid assessment, a small amount of the compound is added to a test tube containing the solvent. The mixture is agitated, and the substance is classified as soluble, partially soluble, or insoluble based on visual observation.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For an amine, the pKa of its conjugate acid is typically determined.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol or DMSO) if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity and is determined by its distribution between an immiscible organic solvent (commonly n-octanol) and water.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by mixing and then separating the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are carefully separated.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

The following diagrams illustrate the general experimental workflows for determining melting point and solubility.

References

4-chloro-N-methyl-2-nitroaniline CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-N-methyl-2-nitroaniline, a niche chemical compound. Due to the limited availability of data for this specific molecule, this guide also includes information on the closely related and more thoroughly studied compound, 4-chloro-2-nitroaniline, for comparative purposes. All data is presented with clear attribution to the respective compound.

Compound Identification and Properties

CAS Number: 15950-17-1[1]

Molecular Structure:

Chemical and Physical Properties

| Property | Value (for 4-chloro-2-nitroaniline) | References |

| Molecular Formula | C6H5ClN2O2 | [2] |

| Molecular Weight | 172.57 g/mol | [2] |

| Appearance | Bright orange powder | [3] |

| Melting Point | 117-119 °C | [2][4] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water | [3] |

| Autoignition Temperature | 964 °F (518 °C) | [2] |

| Flash Point | 375.8 °F (191 °C) | [2] |

Hypothetical Synthesis Pathway

A specific, validated experimental protocol for the synthesis of this compound is not widely documented. However, a plausible synthetic route can be conceptualized based on established methods for the N-methylation of anilines and the synthesis of related nitro compounds.

A potential two-step synthesis could involve the N-methylation of 4-chloro-2-nitroaniline. An alternative, though likely more complex, route could involve the nitration of N-methyl-4-chloroaniline. The former is generally a more common and direct approach.

Proposed Experimental Protocol (Hypothetical):

-

Protection of the Amine (Optional but recommended): To avoid potential side reactions, the amino group of 4-chloro-2-nitroaniline could first be protected, for example, by formylation using formic acid.[5]

-

N-Methylation: The protected (or unprotected) 4-chloro-2-nitroaniline would then be dissolved in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF). A base, such as potassium tert-butoxide, would be added, followed by a methylating agent like methyl iodide.[5] The reaction would likely proceed at room temperature over several hours.

-

Deprotection (if applicable): If a protecting group was used, it would be removed in a subsequent step. For a formyl group, this can often be achieved by hydrolysis.

-

Workup and Purification: The reaction mixture would be quenched, typically with water, to precipitate the crude product. The solid would then be collected by filtration, washed, and purified, likely by recrystallization from a suitable solvent such as an ethanol/water mixture.

Below is a workflow diagram illustrating this proposed synthesis.

Caption: Proposed synthesis workflow for this compound.

Structural Relationships

To prevent confusion with structurally similar compounds for which more data is available, the following diagram illustrates the key differences.

Caption: Structural relationship of the target compound to its analogs and isomer.

Safety and Handling

Specific safety data for this compound is not available. The following information is for 4-chloro-2-nitroaniline and should be considered as a guideline, exercising additional caution.

-

Hazard Statements: Fatal if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[6]

-

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Wash hands and skin thoroughly after handling.[6]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

Use only in a well-ventilated area or outdoors.[7]

-

In case of inadequate ventilation, wear respiratory protection.[6]

-

-

First Aid:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

In case of skin contact: Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[9]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Stability: Stable under recommended storage conditions.[6]

-

Incompatibilities: Strong bases and oxidizing agents.[3]

Reactivity and Potential Applications

The reactivity of this compound is dictated by the functional groups present: the aromatic ring, the nitro group, the chloro substituent, and the N-methylamino group. The nitro group is electron-withdrawing and deactivating, while the N-methylamino group is activating. The chlorine atom is deactivating but ortho-, para-directing.

While specific applications for this compound are not well-documented, related nitroanilines are used as intermediates in the synthesis of dyes and pigments.[3] They also serve as building blocks in medicinal chemistry. For instance, some nitroaniline derivatives have been investigated for their potential as inhibitors of certain enzymes or as anticancer agents.[10] The potential toxicity and mutagenicity of nitroaromatic compounds are critical considerations in any drug development program.[10]

Conclusion

This compound is a chemical for which detailed public data is scarce. This guide has provided the available identifying information and has drawn on data from the closely related compound, 4-chloro-2-nitroaniline, to offer insights into its potential properties, synthesis, and safe handling. Researchers working with this compound should proceed with caution, assuming a high degree of toxicity based on its structural analogs, and should perform their own comprehensive characterization and safety assessments.

References

- 1. 15950-17-1|this compound|BLD Pharm [bldpharm.com]

- 2. 4-クロロ-2-ニトロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]

- 4. 4-Chloro-2-nitroaniline, 99% 89-63-4 | Otto Chemie Pvt Ltd | India [ottokemi.com]

- 5. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Technical Guide to the Spectroscopic Data of 4-chloro-N-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-chloro-N-methyl-2-nitroaniline (CAS No. 15950-17-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on analogous compounds and general experimental protocols for acquiring such data.

Molecular Structure

Diagram of this compound.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 4-chloro-2-nitroaniline and N-methylaniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Ar-H (H-3) |

| ~7.5 | dd | 1H | Ar-H (H-5) |

| ~7.0 | d | 1H | Ar-H (H-6) |

| ~5.0-6.0 | br s | 1H | N-H |

| ~3.0 | d | 3H | N-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The chemical shift of the N-H proton is expected to be broad and may vary with concentration and temperature.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-NH |

| ~135 | C-NO₂ |

| ~130 | C-Cl |

| ~128 | C-5 |

| ~120 | C-3 |

| ~115 | C-6 |

| ~30 | N-CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1620 | Strong | Aromatic C=C stretch |

| ~1580 | Strong | N-H bend |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1340 | Strong | Symmetric NO₂ stretch |

| ~820 | Strong | C-Cl stretch |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 186/188 | High | [M]⁺ (Molecular ion, ~3:1 ratio for ³⁵Cl/³⁷Cl) |

| 171/173 | Medium | [M-CH₃]⁺ |

| 140/142 | Medium | [M-NO₂]⁺ |

| 111 | High | [C₆H₄Cl]⁺ |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data. The specific parameters may need to be optimized for the instrument used.

General Workflow for Spectroscopic Analysis

Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition : Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet) : Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

-

Ionization : Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis : Scan a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragmentation pattern. The resulting mass spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide.

Caption: Relationship between spectroscopic techniques and the structural information obtained.

Solubility profile of 4-chloro-N-methyl-2-nitroaniline in organic solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility profile of 4-chloro-N-methyl-2-nitroaniline in organic solvents. Extensive literature searches did not yield quantitative experimental solubility data for this compound. However, detailed solubility information for the structurally related compound, 4-chloro-2-nitroaniline , is available and presented herein as a surrogate. The key structural difference is the presence of a methyl group on the amine functionality in the target compound, which can influence solubility characteristics. The data for 4-chloro-2-nitroaniline can serve as a valuable reference point for initial solvent screening and analytical method development, though experimental determination for the specific compound of interest is highly recommended.

Data Presentation: Solubility of 4-chloro-2-nitroaniline

The following table summarizes the mole fraction solubility (x₁) of 4-chloro-2-nitroaniline in various organic solvents at different temperatures, as determined by the shake-flask method.[1] The solubility generally increases with a rise in temperature.[1] The order of solubility in the tested solvents at 298.15 K is: N-methyl pyrrolidone (NMP) > ethyl acetate > acetonitrile > 1,4-dioxane > methanol > ethanol > n-propanol > isopropanol > n-butanol > ethylene glycol (EG) > cyclohexane > water.[1]

Table 1: Mole Fraction Solubility (x₁) of 4-chloro-2-nitroaniline in Various Organic Solvents [1]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetonitrile |

| 278.15 | 0.0158 | 0.0119 | 0.0098 | 0.0085 | 0.0075 | 0.0489 | 0.0476 |

| 283.15 | 0.0185 | 0.0141 | 0.0117 | 0.0102 | 0.0090 | 0.0573 | 0.0558 |

| 288.15 | 0.0216 | 0.0166 | 0.0139 | 0.0122 | 0.0107 | 0.0669 | 0.0651 |

| 293.15 | 0.0252 | 0.0195 | 0.0164 | 0.0145 | 0.0127 | 0.0779 | 0.0758 |

| 298.15 | 0.0294 | 0.0229 | 0.0194 | 0.0172 | 0.0151 | 0.0904 | 0.0881 |

| 303.15 | 0.0343 | 0.0269 | 0.0228 | 0.0203 | 0.0179 | 0.1046 | 0.1021 |

| 308.15 | 0.0399 | 0.0315 | 0.0268 | 0.0239 | 0.0211 | 0.1207 | 0.1180 |

| 313.15 | 0.0464 | 0.0368 | 0.0315 | 0.0281 | 0.0249 | 0.1388 | 0.1359 |

| 318.15 | 0.0539 | 0.0430 | 0.0369 | 0.0330 | 0.0293 | 0.1591 | 0.1561 |

| 323.15 | 0.0625 | 0.0501 | 0.0432 | 0.0387 | 0.0344 | 0.1819 | 0.1788 |

Experimental Protocols

A standard and reliable method for determining the solubility of a compound like this compound is the isothermal shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Protocol: Isothermal Shake-Flask Solubility Determination with HPLC Analysis

1. Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

2. Materials:

-

This compound (solid, of known purity)

-

Selected organic solvent (HPLC grade)

-

Conical flasks or vials with screw caps

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of conical flasks. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

Add a known volume of the selected organic solvent to each flask.

-

Tightly cap the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker bath set to the desired temperature.

-

Agitate the flasks at a constant speed for a predetermined time (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally.[2][3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the flasks to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling).

-

Immediately filter the withdrawn sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions into the HPLC system to construct a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solutions into the HPLC system and record the peak areas.

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100g solvent, mole fraction, or mg/mL.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility via the shake-flask method and HPLC.

Factors Influencing Solubility

Caption: Interplay of factors governing the solubility of a solid in a liquid.

References

An In-depth Technical Guide to 4-Chloro-N-methyl-2-nitroaniline: Synthesis, Properties, and Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-N-methyl-2-nitroaniline is a substituted aromatic amine that holds potential as a versatile intermediate in organic synthesis. Its unique structural features, including a reactive secondary amine, a nitro group amenable to reduction, and a chlorinated phenyl ring, make it a valuable precursor for the synthesis of a variety of complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its utility in the development of heterocyclic compounds and as a building block in medicinal chemistry. Detailed experimental protocols, quantitative data, and diagrammatic representations of reaction pathways are presented to facilitate its use in a research and development setting.

Introduction

Substituted nitroanilines are a critical class of intermediates in the chemical industry, serving as precursors for dyes, pigments, agrochemicals, and pharmaceuticals.[1][2] The strategic placement of functional groups on the aniline scaffold allows for a diverse range of chemical transformations. This compound (CAS No. 15950-17-1) is a member of this class, characterized by a chlorine atom at the 4-position, a nitro group at the 2-position, and an N-methyl group on the amino functionality.[3] This specific arrangement of substituents influences the molecule's reactivity and provides multiple sites for synthetic elaboration. This guide aims to consolidate the available information on this compound and to propose potential synthetic applications based on the known reactivity of analogous compounds.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. While comprehensive experimental data for this specific molecule is not widely published, the following table includes known data and predicted values based on its structure.

| Property | Value | Reference |

| CAS Number | 15950-17-1 | [3] |

| Molecular Formula | C₇H₇ClN₂O₂ | [3] |

| Molecular Weight | 186.59 g/mol | [3] |

| Appearance | Deep red solid | [3] |

| Purity | 95% | [3] |

| ¹³C NMR (100 MHz, DMSO) | δ 151.28, 149.46, 121.84, 118.14, 113.23, 112.84, 111.88 | [4] |

Synthesis of this compound

Proposed Synthesis Workflow

The proposed synthetic route involves the N-methylation of the readily available starting material, 4-chloro-2-nitroaniline.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Adapted from a similar methylation procedure)

This protocol is adapted from the methylation of a structurally similar nitroaniline and should be optimized for the specific substrate.

Materials:

-

4-chloro-2-nitroaniline

-

Methyl iodide (or dimethyl sulfate)

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 4-chloro-2-nitroaniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Slowly add methyl iodide (1.2 eq) to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound.

Potential Applications in Organic Synthesis

The trifunctional nature of this compound opens up numerous avenues for its application as a synthetic intermediate. The primary reactive sites are the nitro group, the N-methylamino group, and the aromatic ring, which can undergo various transformations.

Precursor for Heterocyclic Compounds

A significant application of nitroanilines is in the synthesis of heterocyclic compounds, particularly benzimidazoles, which are important scaffolds in medicinal chemistry. The synthesis of 2-(trifluoromethyl)benzimidazole derivatives has been noted as a potential application.[5]

Reaction Pathway: Benzimidazole Synthesis

Caption: Proposed pathway for the synthesis of benzimidazole derivatives.

Intermediate in Pharmaceutical and Agrochemical Synthesis

While specific examples are not widely documented, the structural motifs present in this compound suggest its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The chloro and nitro substituents can be further manipulated to introduce other functional groups, and the N-methylaniline core is a common feature in many biologically active molecules.

Conclusion

This compound is a chemical intermediate with considerable potential for applications in organic synthesis, particularly in the construction of heterocyclic systems of medicinal interest. While detailed studies on its reactivity are limited, its structural relationship to other well-studied nitroanilines allows for the rational design of synthetic routes for its preparation and further elaboration. This guide provides a foundational understanding of this compound and aims to stimulate further research into its synthetic utility. The provided protocols and reaction pathways offer a starting point for chemists to explore the rich chemistry of this versatile building block.

References

An In-Depth Technical Guide to 4-chloro-N-methyl-2-nitroaniline: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-N-methyl-2-nitroaniline, a substituted nitroaniline of interest in organic synthesis and potentially in the development of novel chemical entities. This document details the compound's discovery, historical context, key chemical and physical properties, and a detailed experimental protocol for its synthesis via N-methylation of 4-chloro-2-nitroaniline. All quantitative data is presented in structured tables for ease of reference, and logical relationships in the synthetic pathway are visualized using Graphviz diagrams.

Introduction

This compound is a niche chemical compound with potential applications as a building block in the synthesis of more complex molecules. Its structure, featuring a chlorinated and nitrated benzene ring with an N-methylated amino group, offers multiple reaction sites for further chemical modifications. This guide aims to consolidate the available technical information on this compound, with a focus on its synthesis and physicochemical properties.

Discovery and History

The specific discovery of this compound is not well-documented in readily available scientific literature. However, the methodology for its synthesis can be traced back to broader developments in the N-methylation of nitroanilines. A key historical milestone is the work on N-monomethylating nitroanilines, as described in a 1968 patent. This process, which utilizes a mixture of formaldehyde or paraformaldehyde and sulfuric acid, was developed to selectively introduce a single methyl group onto the primary amine of various nitroanilines, avoiding the formation of the corresponding tertiary amines.[1] This method provides a foundational approach for the targeted synthesis of compounds like this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in further chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.59 g/mol |

| CAS Number | 15950-17-1 |

| Appearance | Not explicitly stated, likely a crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Synthesis

The primary route for the synthesis of this compound is the N-methylation of the readily available precursor, 4-chloro-2-nitroaniline.

Synthetic Pathway

The synthesis involves a direct methylation of the amino group of 4-chloro-2-nitroaniline. A logical workflow for this process is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the N-monomethylation of 4-chloro-2-nitroaniline, adapted from the general method described for nitroanilines.[1]

Materials:

-

4-chloro-2-nitroaniline

-

Concentrated Sulfuric Acid (98%)

-

Paraformaldehyde

-

Ice

-

Water

-

Sodium Hydroxide solution (for neutralization)

-

Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a reaction vessel equipped with a stirrer and a thermometer, carefully dissolve 4-chloro-2-nitroaniline in concentrated sulfuric acid while maintaining the temperature below 25°C by cooling in an ice bath.

-

Once the dissolution is complete, add paraformaldehyde to the solution in portions, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, slowly heat the reaction mixture to a temperature between 50°C and 100°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Maintain the mixture at the elevated temperature with continuous stirring until the reaction is complete.[1]

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the product precipitates.

-

Collect the precipitated solid by filtration and wash it thoroughly with water to remove any inorganic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

-

Dry the purified product under vacuum to obtain this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, a singlet for the N-methyl protons, and a signal for the N-H proton. |

| ¹³C NMR | Resonances for the aromatic carbons, and a signal for the N-methyl carbon. |

| IR | Absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), C=C stretching (aromatic ring), and C-Cl stretching. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. |

Applications and Future Directions

This compound serves as a potential intermediate in organic synthesis. The presence of three distinct functional groups (chloro, nitro, and N-methylamino) on the aromatic ring allows for a variety of subsequent chemical transformations. It could be a precursor for the synthesis of:

-

Dyes and Pigments: The chromophoric nitroaniline scaffold is a common feature in many colorants.

-

Pharmaceuticals: The substituted aniline moiety is present in numerous biologically active compounds.

-

Agrochemicals: Many pesticides and herbicides are based on substituted nitroaromatic structures.

Further research is required to fully explore the synthetic utility and potential applications of this compound.

Logical Relationships in Synthesis

The synthesis of this compound from its precursor involves a clear logical progression of chemical transformations. This can be visualized as follows:

Caption: Logical relationship of reactants and reaction type in the synthesis.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its synthesis, properties, and historical context. While information on its discovery is sparse, a viable synthetic route based on established methodologies has been presented. The compiled data and experimental protocol serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who may be interested in utilizing this compound in their work. Further investigation into its reactivity and potential applications is warranted.

References

An In-depth Technical Guide on the Reactivity and Stability of 4-chloro-N-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and thermal stability of 4-chloro-N-methyl-2-nitroaniline. Due to the limited availability of data for this specific compound, this guide draws upon information from its close structural analog, 4-chloro-2-nitroaniline, and established principles of aromatic nitro chemistry. The document details the compound's anticipated reactivity, particularly in nucleophilic aromatic substitution, and discusses its stability, potential hazards, and decomposition pathways. Experimental protocols for assessing thermal stability and toxicity are provided, alongside visualizations of key reaction mechanisms and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Identity and Properties

This compound is a substituted aromatic amine. Its structure, featuring a nitro group ortho to the N-methylamino group and a chlorine atom para to the N-methylamino group, dictates its chemical behavior. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the properties of the amino group.

| Property | Data for 4-chloro-2-nitroaniline (Analogue) | Reference |

| Molecular Formula | C6H5ClN2O2 | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | Bright orange powder | [1] |

| Melting Point | 117-119 °C | [2][3] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water | [2] |

| pKa (of conjugate acid) | -1.02 (for 4-chloro-2-nitroaniline) | PubChem |

Reactivity Profile

The reactivity of this compound is primarily governed by the interplay of its functional groups: the aromatic ring, the nitro group, the N-methylamino group, and the chlorine atom.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the ortho position makes the aromatic ring electron-deficient. This electronic characteristic deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). The carbon atom attached to the chlorine is particularly susceptible to nucleophilic attack due to resonance stabilization of the intermediate Meisenheimer complex by the ortho-nitro group.

Common nucleophiles such as amines, alkoxides, and thiolates can displace the chloride ion. The N-methyl group, being weakly electron-donating, has a minor electronic effect compared to the powerful nitro group.

Figure 1. Generalized mechanism for nucleophilic aromatic substitution (SNAr).

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl), or transfer hydrogenation. This transformation is a common strategy in the synthesis of diamine derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Stability and Hazardous Reactions

Based on data for 4-chloro-2-nitroaniline, this compound is expected to be stable under normal storage conditions.[2] However, certain conditions and incompatible materials can lead to hazardous reactions.

Thermal Stability

Nitroaromatic compounds are known for their potential to undergo exothermic decomposition at elevated temperatures. While specific data for this compound is not available, related compounds can decompose with the release of significant energy. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are essential for determining the decomposition temperature and the associated heat of decomposition. When heated to decomposition, it is expected to emit toxic vapors of nitrogen oxides (NOx) and hydrogen chloride (HCl).[1]

Incompatibilities

-

Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous, potentially explosive reactions.[2]

-

Strong Bases: Incompatible with strong bases.[4]

-

Nitric Acid: Forms explosive products on reaction with nitric acid.[2]

Experimental Protocols

Synthesis of this compound

A potential synthetic route involves the N-methylation of 4-chloro-2-nitroaniline. A general protocol is outlined below.

Materials:

-

4-chloro-2-nitroaniline

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, DMF)

Procedure:

-

Dissolve 4-chloro-2-nitroaniline in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base to the solution and stir for a designated period to form the corresponding anion.

-

Slowly add the methylating agent to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Figure 2. General workflow for the synthesis of this compound.

Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the heat of decomposition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

High-pressure crucibles

-

Analytical balance

Procedure:

-

Accurately weigh a small sample (1-5 mg) of this compound into a high-pressure DSC crucible.

-

Seal the crucible hermetically. An empty, sealed crucible is used as a reference.

-

Place the sample and reference crucibles into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to determine the onset temperature of any exothermic events (decomposition) and integrate the peak area to calculate the heat of decomposition (ΔHd).

References

A Technical Guide to the Health and Safety of Substituted Nitroanilines, with a Focus on 4-Chloro-N-Methyl-2-Nitroaniline

Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicological studies are publicly available for 4-chloro-N-methyl-2-nitroaniline (CAS number: 15950-17-1). The following guide is constructed based on data from the closely related compound, 4-chloro-2-nitroaniline, and other similar substituted nitroanilines. The information herein should be treated as indicative and used with extreme caution. A substance-specific risk assessment is imperative before handling this compound. The methylation of the amine group can alter the chemical's physical, chemical, and toxicological properties.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the health and safety considerations for handling substituted nitroanilines, with a specific focus on extrapolating potential hazards for this compound.

Physicochemical and Toxicological Data

Quantitative data for the closely related compound, 4-chloro-2-nitroaniline, is summarized below to provide an indication of the potential properties of this compound.

Table 1: Physicochemical Properties of 4-Chloro-2-Nitroaniline

| Property | Value | Reference |

| Molecular Formula | C6H5ClN2O2 | [1] |

| Molecular Weight | 172.57 g/mol | [1][2] |

| Appearance | Bright orange powder | |

| Melting Point | 116-118 °C | |

| Boiling Point | Decomposes | |

| Flash Point | 191 °C (375.8 °F) | [3] |

| Water Solubility | Insoluble | [4] |

Table 2: Toxicological Data for 4-Chloro-2-Nitroaniline

| Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 750 mg/kg | Rat | [5] |

| Acute Dermal Toxicity | Category 1 (Fatal in contact with skin) | [6] | |

| Acute Inhalation Toxicity | Category 2 (Fatal if inhaled) | [6] | |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs | [6] |

Hazard Identification and Classification

Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards associated with closely related nitroanilines include:

-

High Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[6]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[6]

-

Skin and Eye Irritation: May cause skin and eye irritation.[3]

-

Aquatic Toxicity: Toxic to aquatic life.[3]

Experimental Protocols for Safe Handling

The following protocols are generalized for handling highly toxic, powdered substances and should be adapted based on a specific risk assessment for this compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical.

-

Respiratory Protection: A full-face respirator with a combination filter for organic vapors and particulates (e.g., ABEK-P3) is recommended.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Double gloving is advisable.

-

Eye Protection: Chemical safety goggles or a full-face shield.[3]

-

Skin and Body Protection: A disposable, chemical-resistant laboratory coat or coveralls.

3.2. Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a certified chemical fume hood or a glove box.

-

Containment: Use of a powder containment balance enclosure is recommended for weighing.

3.3. Spill and Waste Management

-

Spill Response: In case of a spill, evacuate the area and prevent dust generation. Absorb with an inert material and collect in a sealed container for disposal.

-

Waste Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Visualized Safety Workflows

The following diagrams, generated using Graphviz, illustrate key safety-related workflows for handling hazardous chemicals like substituted nitroanilines.

Caption: Risk assessment and control workflow for hazardous chemicals.

Caption: Emergency response protocol for chemical spills or exposures.

References

- 1. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-氯-2-硝基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 4-CHLORO-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

Theoretical Examination of the Electronic Structure of 4-chloro-N-methyl-2-nitroaniline: A Technical Guide

Abstract: This technical guide provides a comprehensive theoretical framework for studying the electronic structure of 4-chloro-N-methyl-2-nitroaniline. Due to the limited availability of direct experimental and theoretical data for this specific molecule, this document outlines a robust computational methodology based on established practices for analogous nitroaniline derivatives. Density Functional Theory (DFT) is the cornerstone of the proposed analysis, offering a powerful tool to elucidate molecular geometry, electronic properties, and spectroscopic characteristics. This guide presents expected quantitative data in a structured format, details the computational protocols for replication, and utilizes visualizations to clarify workflows and conceptual relationships, serving as a valuable resource for researchers in computational chemistry and drug development.

Introduction

Substituted nitroanilines are a class of organic compounds that garner significant interest due to their diverse applications, ranging from nonlinear optical (NLO) materials to key intermediates in the synthesis of pharmaceuticals and dyes. The electronic properties of these molecules, governed by the interplay of electron-donating and electron-withdrawing groups on the aromatic ring, are critical to their function. This compound, featuring an electron-donating N-methylamino group and electron-withdrawing nitro and chloro groups, presents a compelling case for theoretical investigation.

Understanding the electronic structure, molecular geometry, and spectroscopic behavior of this molecule is essential for predicting its reactivity, stability, and potential applications. Computational chemistry, particularly Density Functional Theory (DFT), provides a reliable and cost-effective means to probe these characteristics at the atomic level. This guide details a theoretical protocol for such an investigation, providing expected outcomes based on studies of structurally similar compounds.

Computational Methodology

The following section outlines the proposed computational protocol for the theoretical study of this compound. This methodology is based on widely accepted practices for similar molecular systems.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

-

Software: Gaussian 16 or a comparable quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is the chosen method for its balance of accuracy and computational cost.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended, as it has demonstrated high accuracy for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is proposed. This triple-zeta basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-uniform distribution of electron charge in molecules.

-

Convergence Criteria: Geometry optimization should be performed until the forces on the atoms are negligible, and the geometry corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Electronic Properties Calculation

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: These are calculated to quantify the partial charge on each atom in the molecule.

-

Dipole Moment: The total dipole moment is calculated to understand the overall polarity of the molecule.

Spectroscopic Properties Simulation

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations, using the CAM-B3LYP functional with the 6-311++G(d,p) basis set, are employed to predict the electronic absorption spectra. This will identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

-

Infrared (IR) and Raman Spectroscopy: Vibrational frequencies are calculated from the optimized geometry using the B3LYP functional and 6-311++G(d,p) basis set. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and achieve better agreement with experimental data.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the theoretical calculations on this compound, based on trends observed in similar substituted nitroanilines.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Lengths | C-Cl | 1.745 |

| C-N (nitro) | 1.480 | |

| N-O (nitro) | 1.230 | |

| C-N (amino) | 1.370 | |

| N-C (methyl) | 1.450 | |

| C-C (aromatic) | 1.390 - 1.410 | |

| Bond Angles | O-N-O | 125.0 |

| C-C-Cl | 119.5 | |

| C-C-N (nitro) | 118.0 | |

| C-C-N (amino) | 121.0 | |

| C-N-C (methyl) | 122.0 |

Table 2: Calculated Electronic and Spectroscopic Properties

| Property | Predicted Value |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Energy Gap | 4.0 eV |

| Dipole Moment | 4.5 Debye |

| Spectroscopic Properties | |

| UV-Vis λmax | 410 nm |

| Major IR Frequencies (cm⁻¹) | ~3400 (N-H stretch), ~1580 (NO₂ asymm. stretch), ~1350 (NO₂ symm. stretch), ~1100 (C-N stretch) |

Visualization of Methodologies and Relationships

Visual diagrams are provided to illustrate the workflow of the theoretical study and the interrelation of the calculated electronic properties.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the investigation of the electronic structure of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to obtain reliable predictions of the molecule's geometry, electronic properties, and spectroscopic signatures. The presented workflow and expected data serve as a foundational reference for researchers embarking on the computational analysis of this and related nitroaniline derivatives. The insights gained from such theoretical studies are invaluable for understanding the structure-property relationships that govern the chemical behavior of these important compounds, thereby guiding future experimental work and the development of novel materials and pharmaceuticals.

Methodological & Application

Application Notes and Protocols for the N-methylation of 4-chloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-methylation of 4-chloro-2-nitroaniline to synthesize N-methyl-4-chloro-2-nitroaniline. The synthesis is based on a well-established method for the methylation of nitroanilines, utilizing formaldehyde as the methylating agent in the presence of sulfuric acid. This method is advantageous due to the ready availability and low cost of the reagents. These application notes include a detailed experimental protocol, a summary of quantitative data, safety precautions, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

N-methylated anilines are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The electron-withdrawing nature of the nitro and chloro substituents in 4-chloro-2-nitroaniline decreases the nucleophilicity of the amino group, making N-methylation a challenging transformation. The protocol described herein is adapted from a method patented for the N-methylation of similar nitroanilines, which has been shown to be effective for this class of compounds.[1][2]

Data Presentation

The following table summarizes the key quantitative data for the N-methylation of 4-chloro-2-nitroaniline.

| Parameter | Value | Reference |

| Reactants | ||

| 4-chloro-2-nitroaniline (MW: 172.57 g/mol ) | 1.0 eq | [3] |

| Sulfuric Acid (98%) | 3-6 parts by weight | [2] |

| Paraformaldehyde | 1.0-1.2 eq | [2] |

| Reaction Conditions | ||

| Temperature | 40-60 °C | [1][2] |

| Reaction Time | 2-4 hours | [1] |

| Product | ||

| N-methyl-4-chloro-2-nitroaniline (MW: 186.59 g/mol ) | ||

| Expected Yield | 80-95% | [2] |

| Purity (after recrystallization) | >99% | [2] |

Experimental Protocols

This protocol is adapted from procedures for the N-methylation of similar substituted nitroanilines.[1][2]

Materials and Reagents:

-

4-chloro-2-nitroaniline

-

Concentrated sulfuric acid (98%)

-

Paraformaldehyde

-

Ammonium hydroxide solution (25-28%)

-

Methanol

-

Dichloromethane (or other suitable organic solvent)

-

Distilled water

-

Ice

-

Anhydrous sodium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Heating mantle

-

Ice bath

-

Büchner funnel and filtration flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

1. Reaction Setup:

- In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

- Cool the sulfuric acid to 0-5 °C using an ice bath.

- Slowly add 4-chloro-2-nitroaniline to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C during the addition.

- After the addition is complete, add paraformaldehyde in portions to the reaction mixture, ensuring the temperature does not exceed 20 °C.

2. Reaction:

- Once all the paraformaldehyde has been added, slowly heat the reaction mixture to 50-60 °C.

- Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

3. Work-up:

- After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

- Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution, keeping the temperature below 20 °C with an ice bath. The product will precipitate as a solid.

- Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.

4. Purification:

- The crude product can be purified by recrystallization from methanol or an ethanol/water mixture to yield the pure N-methyl-4-chloro-2-nitroaniline.[2]

- Dry the purified product in a vacuum oven.

Safety Precautions:

-

4-chloro-2-nitroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[4] It may cause damage to organs through prolonged or repeated exposure.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care, always adding acid to water, never the other way around. Wear acid-resistant gloves and safety goggles.

-

Paraformaldehyde: Paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen and a skin and respiratory sensitizer. Handle in a fume hood.

-

Methylating Agents: While this protocol uses formaldehyde, other methylating agents like dimethyl sulfate and methyl iodide are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]

- 2. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]

- 3. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Untapped Potential of 4-Chloro-N-methyl-2-nitroaniline in Medicinal Chemistry: A Prospective Overview

While direct applications of 4-chloro-N-methyl-2-nitroaniline as a building block in medicinal chemistry are not extensively documented in publicly available literature, its structural motifs suggest significant potential for the synthesis of novel bioactive compounds. This document provides a prospective look into its utility, drawing analogies from its parent compound, 4-chloro-2-nitroaniline, and related structures. We present hypothetical application notes and detailed protocols to guide researchers in exploring the synthetic and pharmacological possibilities of this versatile, yet underutilized, chemical scaffold.

This compound is a substituted nitroaromatic amine. The presence of a chloro group, a nitro group, and an N-methylated amine provides multiple reactive handles for chemical modification, making it an attractive starting material for combinatorial chemistry and targeted synthesis. The nitro group can be reduced to an amine, which is a key step in the synthesis of many heterocyclic compounds. The chloro substituent can participate in nucleophilic aromatic substitution reactions, and the N-methyl group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Although its direct use is not widely reported, the related compound, 4-chloro-2-nitroaniline, is recognized as a pharmaceutical intermediate.[1] The potential toxicity associated with nitroaromatic compounds necessitates careful toxicological evaluation of any resulting derivatives.[2]

Hypothetical Applications in Drug Discovery

The unique substitution pattern of this compound makes it a promising scaffold for several therapeutic areas:

-

Oncology: The nitroaromatic core is a known feature in some anticancer agents. Bioreduction of the nitro group in hypoxic tumor environments can lead to the formation of cytotoxic reactive nitrogen species.

-

Infectious Diseases: Nitroaromatic compounds have been investigated for their antibacterial and antiparasitic activities.

-

Kinase Inhibition: The aniline moiety can serve as a hinge-binding element in the design of kinase inhibitors, a critical class of drugs in cancer and inflammatory diseases.

Synthetic Pathways and Key Transformations

The following diagram illustrates a potential synthetic workflow starting from this compound to generate a library of diverse compounds for biological screening.

Caption: A potential workflow for the synthesis and screening of bioactive compounds derived from this compound.

Experimental Protocols

Protocol 1: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group in this compound to yield the corresponding diamine, a key intermediate for the synthesis of benzimidazoles.

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (4-5 equivalents) to the solution.

-

Slowly add concentrated hydrochloric acid while stirring and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-N1-methylbenzene-1,2-diamine.

-

Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of Benzimidazole Derivatives (Phillips-Ladenburg Synthesis)

This protocol outlines the cyclization of the diamine intermediate with an aromatic aldehyde to form a benzimidazole derivative.

Materials:

-

4-chloro-N1-methylbenzene-1,2-diamine (from Protocol 1)

-

Substituted aromatic aldehyde (1 equivalent)

-

Nitrobenzene (as solvent and oxidizing agent)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-N1-methylbenzene-1,2-diamine (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in nitrobenzene.

-

Heat the reaction mixture to 140-150 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and add ethanol to precipitate the product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the crude benzimidazole derivative.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) for purification.

Hypothetical Biological Data

The following table presents hypothetical biological data for a series of compounds that could be synthesized from this compound. This data is for illustrative purposes to demonstrate how results would be presented.

| Compound ID | Structure | Target Kinase | IC₅₀ (nM) | Antiproliferative Activity (MCF-7, GI₅₀ in µM) |

| Cpd-1 | Benzimidazole (R=H) | EGFR | 150 | 5.2 |

| Cpd-2 | Benzimidazole (R=4-OCH₃) | EGFR | 85 | 2.8 |

| Cpd-3 | Benzimidazole (R=4-Cl) | VEGFR2 | 210 | 8.1 |

| Cpd-4 | Amine Derivative (Nu=morpholine) | PI3Kα | 550 | >10 |

| Cpd-5 | Thioether Derivative (Nu=thiophenol) | Abl | 95 | 3.5 |

Signaling Pathway Visualization

The following diagram illustrates the hypothetical inhibition of the EGFR signaling pathway by a benzimidazole derivative synthesized from this compound.

Caption: Hypothetical inhibition of the EGFR signaling pathway by a synthesized benzimidazole derivative.

Conclusion

While the direct application of this compound in medicinal chemistry is not yet well-established, its chemical structure holds considerable promise for the development of novel therapeutic agents. The protocols and workflows presented here offer a foundational guide for researchers to begin exploring the synthetic and biological potential of this intriguing building block. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full potential in drug discovery.

References

Application of 4-chloro-N-methyl-2-nitroaniline in the Synthesis of Azo Dyes

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aromatic amine. The specific properties of the resulting dye, including its color, fastness, and solubility, are determined by the chemical structures of both the diazo component and the coupling partner.

4-chloro-N-methyl-2-nitroaniline is a valuable intermediate in the synthesis of azo dyes, particularly for producing disperse dyes. The presence of the electron-withdrawing nitro and chloro groups, combined with the N-methyl group, influences the electronic properties of the resulting diazonium salt, which in turn affects the final color of the dye. This application note provides a detailed protocol for the synthesis of an exemplary azo dye using this compound as the diazo component and 2-naphthol as the coupling component.

General Synthesis Pathway

The synthesis of an azo dye from this compound proceeds via a two-stage reaction. The first stage is the diazotization of the primary amine, followed by the azo coupling with a suitable partner.

Caption: General two-stage synthesis of azo dyes.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an azo dye using this compound and 2-naphthol.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound. It is crucial to maintain the temperature at 0-5 °C throughout the reaction to prevent the decomposition of the unstable diazonium salt.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a 250 mL beaker, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure diazotization is finalized.

-

The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Caption: Diazotization experimental workflow.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the prepared diazonium salt with 2-naphthol to form the azo dye. The pH of the reaction is a critical parameter for successful coupling.

Materials:

-

Diazonium salt solution (from Protocol 1)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

In a 500 mL beaker, dissolve 2-naphthol (1.0 equivalent) in a solution of sodium hydroxide (2.0 equivalents) in distilled water.

-

Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

-

Collect the precipitated dye by vacuum filtration.

-

Wash the dye with cold water to remove any unreacted salts and acids.

-

Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of an azo dye from a substituted nitroaniline (e.g., 2-chloro-4-nitroaniline, a structural isomer) and a coupling partner, which can be considered representative for the synthesis described herein.

| Parameter | Value | Reference |

| Diazo Component | 2-Chloro-4-nitroaniline | [1][2] |

| Coupling Component | 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine | [2] |

| Product Name | C.I. Disperse Red 167:1 | [2] |

| Molecular Formula | C₂₂H₂₄ClN₅O₇ | [2] |

| Molecular Weight | 505.91 g/mol | [2] |

| Appearance | Deep red powder | [2] |

| Optimal Dyeing pH | 4 - 5 | [1][2] |

Note: Data for the closely related Disperse Red 167:1 is provided as a representative example due to the lack of specific published data for azo dyes derived from this compound.

Logical Relationship of Synthesis

The synthesis of azo dyes is a sequential process where the successful formation of the diazonium salt is a prerequisite for the coupling reaction.

Caption: Logical flow of the azo dye synthesis process.

Conclusion

This compound is a suitable diazo component for the synthesis of azo dyes, particularly for disperse dyes intended for hydrophobic fibers. The protocols provided herein offer a detailed, step-by-step guide for the laboratory-scale synthesis of a representative azo dye. The reaction conditions, particularly temperature and pH, are critical for achieving a good yield and purity of the final product. Further research can explore the use of various coupling components to generate a library of novel azo dyes with diverse colors and properties based on this versatile intermediate.

References

Application of 4-Chloro-2-nitroaniline as an Intermediate in Pigment Manufacturing

Introduction

4-Chloro-2-nitroaniline is a key aromatic amine intermediate utilized in the synthesis of various organic pigments, particularly those belonging to the azo class. Its molecular structure allows for diazotization of the primary amine group, which can then be coupled with a variety of aromatic compounds to produce a wide range of colors. This document provides detailed application notes and experimental protocols for the synthesis of two commercially significant pigments derived from 4-chloro-2-nitroaniline: Pigment Yellow 3 and Pigment Red 6. These pigments find applications in paints, inks, plastics, and textiles.[1][2][3]

Pigment Synthesis Overview

The synthesis of azo pigments from 4-chloro-2-nitroaniline follows a two-step process:

-

Diazotization: The primary aromatic amine group of 4-chloro-2-nitroaniline is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.[4][5][6]

-